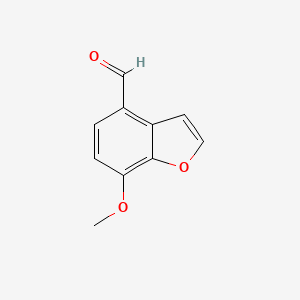

7-Methoxybenzofuran-4-carbaldehyde

Description

Significance of Benzofuran (B130515) Architectures in Organic and Medicinal Chemistry

Benzofuran, a heterocyclic compound resulting from the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a structural motif of immense importance in the scientific community. uq.edu.aunih.gov Its prevalence in a wide array of natural products and synthetically developed compounds underscores its significance. nih.govrsc.org The benzofuran nucleus is a privileged scaffold in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. rsc.orgsunderland.ac.uk

The unique structural features of benzofurans have captured the attention of chemists and pharmaceutical researchers, leading to the development of numerous derivatives with a broad spectrum of pharmacological activities. nih.govrsc.org These compounds have been investigated for their potential in treating a multitude of diseases, including those caused by bacteria, viruses, and tumors. nih.gov For instance, certain benzofuran derivatives, such as psoralen (B192213) and 8-methoxypsoralen, have found applications in the treatment of skin conditions like psoriasis. rsc.org The versatility of the benzofuran scaffold makes it an attractive target for the development of new drugs and has spurred the creation of innovative synthetic methods to access this important heterocyclic system. nih.govsunderland.ac.uk

Overview of 7-Methoxybenzofuran-4-carbaldehyde as a Key Synthetic Intermediate and Research Target

Within the diverse family of benzofuran derivatives, this compound stands out as a compound of particular interest to the research community. smolecule.com Its molecular structure, featuring a methoxy (B1213986) group and an aldehyde functional group on the benzofuran core, makes it a valuable and versatile building block in organic synthesis. smolecule.com This compound serves as a key intermediate, a starting material for the synthesis of more complex molecules with potential therapeutic applications. smolecule.comresearchgate.net

The aldehyde group, for instance, can be readily transformed into other functional groups through reactions such as oxidation to carboxylic acids or reduction to alcohols. smolecule.com Furthermore, it can participate in condensation and nucleophilic addition reactions, allowing for the construction of larger and more intricate molecular architectures. smolecule.com This chemical reactivity makes this compound a crucial component in the synthesis of a variety of organic compounds. smolecule.com

Beyond its role as a synthetic intermediate, this compound and its derivatives are themselves the focus of research due to their potential biological activities. Studies have explored the pharmacological profiles of related compounds, such as 7-methoxybenzofuran-4-carboxamides, which have shown promise as potent inhibitors of phosphodiesterase type 4 (PDE4), a potential target for asthma treatment. nih.gov The investigation into the synthesis and properties of this compound and its analogues continues to be an active area of research, driven by the quest for new and effective therapeutic agents. researchgate.netresearchgate.net

| Property | Value |

| Molecular Formula | C10H8O3 |

| Molecular Weight | 176.17 g/mol |

| Key Functional Groups | Methoxy, Aldehyde |

| Primary Role | Synthetic Intermediate |

| Potential Applications | Medicinal Chemistry, Organic Synthesis |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-1-benzofuran-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-12-9-3-2-7(6-11)8-4-5-13-10(8)9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKYACXSIXUGPAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)C=O)C=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70483306 | |

| Record name | 7-methoxybenzofuran-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6202-83-1 | |

| Record name | 7-methoxybenzofuran-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving 7 Methoxybenzofuran 4 Carbaldehyde

Electron Flow and Transition States in Key Synthetic Steps

The synthesis of the benzofuran (B130515) core, and specifically derivatives like 7-Methoxybenzofuran-4-carbaldehyde, often involves intricate cyclization reactions where understanding electron flow is paramount. One of the key strategies employed is the intramolecular Wittig reaction. researchgate.net In a synthetic approach starting from vanillin (B372448), a phosphonium (B103445) salt is formed, which is then condensed with acid chlorides in the presence of a base like triethylamine (B128534) to yield the 7-methoxy-2-substituted-1-benzofuran-5-carbaldehyde. researchgate.netresearchgate.net

The mechanism for this critical ring-forming step involves the deprotonation of the phosphonium salt to form a phosphorus ylide. This nucleophilic ylide then attacks an ester carbonyl group intramolecularly. The electron flow proceeds from the carbanion of the ylide to the electrophilic carbonyl carbon, forming a four-membered oxaphosphetane intermediate, which represents the transition state. This intermediate subsequently collapses, with the thermodynamically favorable formation of a stable triphenylphosphine (B44618) oxide driving the reaction forward to yield the fused furan (B31954) ring of the benzofuran system. researchgate.net

Computational studies using Density Functional Theory (DFT) on the closely related 7-Methoxy-2-[4-methoxyphenyl]-1-benzofuran-5-carboxaldehyde provide further insight into the electronic nature of the molecule. researchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) reveals the distribution of electron density and identifies the most probable sites for electrophilic and nucleophilic attack. The furan ring's oxygen atom exerts a strong negative inductive (-I) effect, which decreases the electron density at the C2 and C8 carbons, making them susceptible to nucleophilic attack. researchgate.net

In an alternative synthetic pathway for a related 7-hydroxybenzofuran-4-carboxylate, a Mukaiyama Michael addition is employed. nih.gov The proposed mechanism involves the reaction of an electron-rich silyl (B83357) enol ether with an electron-deficient o-benzoquinone derivative. This can proceed through a concerted or stepwise [4+2] cycloaddition to form a cycloadduct. This intermediate then undergoes a retro-aldol type ring-opening, followed by protonation of the resulting phenoxide, to generate a highly stabilized cation, which ultimately leads to the benzofuran product. nih.gov

Reaction Kinetics and Thermodynamic Considerations in Benzofuran Formation

The kinetics of benzofuran formation are influenced by factors such as the choice of catalyst, solvent, and temperature. While specific rate constants for the synthesis of this compound are not extensively documented in the provided literature, general principles can be applied. For instance, in transition-metal-catalyzed syntheses of benzofurans, the reaction proceeds via steps like C-H alkenylation followed by oxygen-induced annulation, where the choice of base and solvent is critical for efficient aerobic oxidation. nih.gov

Thermodynamic stability is a significant driving force in the formation of the benzofuran ring. The creation of the aromatic heterocyclic system is energetically favorable. Computational studies on the formation of a substituted pyrazolopyridine from a benzofuran derivative highlight the importance of thermodynamic stability in determining reaction outcomes. semanticscholar.org In a reaction with two potential pathways (route a vs. route b), DFT calculations were used to determine the total energy and other thermodynamic parameters of the possible products. semanticscholar.org The results showed that one product was significantly more stable than the other, confirming why it is the exclusively formed product. semanticscholar.org

Table 1: Calculated Thermodynamic Properties of Isomeric Products in a Benzofuran Derivatization

| Parameter | Product 3 | Product 4 | Unit |

| Total Energy | -1194.2793 | -1194.2708 | Hartree |

| Energy Difference | - | 0.0085 | Hartree |

| Energy Difference | - | 5.3407 | kcal/mol |

| Stability | More Stable | Less Stable | - |

This table is based on data from a study on 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine (Product 3), demonstrating the use of thermodynamic calculations to predict reaction pathways. Source: semanticscholar.org

The calculations indicated that the flow of charge was from the nucleophile to the benzofuran-based substrate. semanticscholar.org The greater electrophilicity index of the resulting product compared to the reactants suggests it is a strong electrophile, and its higher stability compared to other potential products dictates the reaction's course. semanticscholar.org

Stereochemical Aspects of Derivatization Reactions

The this compound molecule itself is achiral. However, stereochemistry becomes a crucial consideration during its derivatization, particularly in reactions involving the aldehyde functional group.

A common derivatization is the formation of Schiff bases through condensation with primary amines or hydrazides. In the synthesis of Schiff bases from the related 7-Methoxy-2-[4-methoxyphenyl]-1-benzofuran-5-carboxaldehyde and various carbohydrazides, the resulting imine product can exist as (E) or (Z) stereoisomers. researchgate.net The literature explicitly characterizes the products as N'-[(E)-{7-methoxy-2-[aryl]-1-benzofuran-5-yl}methylidene]aryl/alkyl carbohydrazide. researchgate.net This suggests that the reaction is stereoselective, favoring the formation of the (E)-isomer. This preference is likely due to steric hindrance, where the bulkier substituents on the carbon and nitrogen atoms of the imine bond orient themselves on opposite sides to minimize steric strain, making the (E)-isomer the thermodynamically more stable product.

Table 2: Stereochemistry of a Representative Derivatization Reaction

| Reactant | Reaction Type | Product | Observed Stereoisomer |

| 7-Methoxy-2-[aryl]-1-benzofuran-5-carbaldehyde | Condensation with Carbohydrazide | Schiff Base (Imine) | (E)-isomer |

This table summarizes the stereochemical outcome of a Schiff base formation from a compound structurally similar to the subject of this article. Source: researchgate.net

Furthermore, nucleophilic addition to the aldehyde group, for instance, using a Grignard reagent or an organolithium compound, would lead to the formation of a new stereocenter at the carbinol carbon. In the absence of a chiral catalyst or auxiliary, such a reaction would typically result in a racemic mixture of the (R) and (S) enantiomers of the corresponding secondary alcohol. The stereochemical outcome of such derivatizations is critical in fields like medicinal chemistry, where the biological activity of enantiomers can differ significantly.

Derivatization and Analog Design of 7 Methoxybenzofuran 4 Carbaldehyde

Synthesis of Schiff Bases and Imines from the Aldehyde Moiety

The aldehyde group at the 4-position of the 7-methoxybenzofuran (B1297906) ring is a key site for derivatization, most notably through condensation reactions with primary amines to form Schiff bases or imines. researchgate.netnih.gov This reaction is a cornerstone in medicinal chemistry for generating a library of compounds with varied biological activities. The general reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the aldehyde, followed by dehydration to yield the characteristic azomethine (-C=N-) linkage. nih.govresearchgate.netnih.gov

The synthesis is typically carried out by refluxing equimolar amounts of 7-Methoxybenzofuran-4-carbaldehyde and a selected primary amine in a suitable solvent, such as ethanol (B145695) or methanol, often with a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the dehydration step. researchgate.netnih.govnih.govresearchgate.net The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). The resulting Schiff bases often precipitate from the reaction mixture upon cooling and can be purified by recrystallization.

While specific examples for the this compound are not extensively detailed in the provided literature, the synthesis of Schiff bases from isomeric benzofuran (B130515) carboxaldehydes is well-documented. researchgate.netnih.govnih.govresearchgate.net For instance, 7-Methoxy-2-[4-(methylsulfanyl)phenyl]-1-benzofuran-5-carboxaldehyde has been condensed with a series of hydrazides and amines to form the corresponding Schiff bases. nih.govresearchgate.net These studies provide a reliable synthetic blueprint that can be adapted for the 4-carbaldehyde isomer. The general synthetic scheme is presented below:

General Synthesis of Schiff Bases from this compound

A primary amine is reacted with this compound in the presence of an acid catalyst to yield the corresponding Schiff base.

The diversity of the resulting Schiff bases can be readily achieved by varying the substituent (R group) on the primary amine, which can range from simple alkyl or aryl groups to more complex heterocyclic moieties. This chemical flexibility is instrumental in tuning the electronic and steric properties of the final molecule, which in turn can influence its biological activity. nih.gov

Formation of Carboxylic Acid Derivatives and Esters

The aldehyde functional group of this compound can be readily oxidized to a carboxylic acid, which serves as a key intermediate for the synthesis of a variety of derivatives, including esters and amides. nih.gov The oxidation can be achieved using a range of oxidizing agents, with common laboratory reagents including potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid). lookchem.com

A patented method describes the synthesis of 4-benzofuran-carboxylic acid, which can be applied to the 7-methoxy analog. google.com This process involves the saponification of the corresponding methyl ester. The methyl ester of 7-methoxybenzofuran-4-carboxylic acid can be prepared through the aromatization of 2-methoxy-2,3-dihydrobenzofuran-4-carboxylic acid methyl ester. google.com The subsequent hydrolysis of the ester to the carboxylic acid is typically achieved by treatment with a base, such as sodium hydroxide, followed by acidification.

Once the 7-methoxybenzofuran-4-carboxylic acid is obtained, it can be converted into a variety of esters through Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. dntb.gov.ua The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess, and water is removed as it is formed. dntb.gov.ua

The general scheme for the formation of esters is as follows:

General Synthesis of Esters from 7-Methoxybenzofuran-4-carboxylic acid

7-Methoxybenzofuran-4-carboxylic acid is reacted with an alcohol in the presence of an acid catalyst to yield the corresponding ester.

The synthesis of various esters by altering the alcohol component allows for the exploration of how different alkyl or aryl groups at this position affect the biological properties of the molecule.

Heterocyclic Annulation Strategies Employing the Benzofuran Scaffold (e.g., Pyrazole (B372694), Pyrimidine (B1678525) Ring Systems)

The benzofuran scaffold of this compound can be utilized in heterocyclic annulation strategies to construct more complex fused ring systems, such as pyrazoles and pyrimidines. A common approach involves the initial conversion of the aldehyde to a chalcone (B49325), which then serves as a key intermediate for cyclization reactions.

Synthesis of Pyrazoles:

Chalcones, or α,β-unsaturated ketones, can be synthesized from this compound via a Claisen-Schmidt condensation with an appropriate ketone, typically in the presence of a base like sodium hydroxide. elifesciences.orgrsc.org The resulting chalcone can then be reacted with hydrazine (B178648) hydrate (B1144303) or a substituted hydrazine in a suitable solvent like ethanol or acetic acid to yield the corresponding pyrazoline, which can be subsequently oxidized to the pyrazole. elifesciences.orgnih.gov

A general synthetic route is outlined below:

General Synthesis of Pyrazoles from this compound

This compound is first converted to a chalcone, which then undergoes cyclization with hydrazine to form a pyrazole ring.

Synthesis of Pyrimidines:

Similarly, the chalcone derived from this compound can be used to synthesize pyrimidine derivatives. This is typically achieved by reacting the chalcone with a compound containing an N-C-N fragment, such as urea, thiourea, or guanidine (B92328), in the presence of a base. bu.edu.egnih.gov This condensation reaction leads to the formation of the six-membered pyrimidine ring fused to the benzofuran scaffold.

The general reaction scheme is as follows:

General Synthesis of Pyrimidines from this compound

The chalcone intermediate is reacted with guanidine to form a pyrimidine ring.

These heterocyclic annulation strategies significantly expand the chemical diversity of derivatives that can be accessed from this compound, providing a rich pool of compounds for biological screening.

Structure-Activity Relationship (SAR) Studies of Synthetic Analogues (In Vitro Context)

The derivatization of this compound has led to the discovery of synthetic analogues with significant biological activities, particularly as phosphodiesterase type 4 (PDE4) inhibitors and as potential anticancer agents. Structure-activity relationship (SAR) studies of these analogues have provided valuable insights into the structural requirements for their biological effects. nih.govlookchem.comnih.govku.ac.aenih.gov

As PDE4 Inhibitors:

A series of 7-methoxybenzofuran-4-carboxamides have been synthesized and evaluated as inhibitors of PDE4, an enzyme implicated in inflammatory diseases like asthma. nih.govlookchem.com The SAR studies revealed that the nature of the substituent at the 2-position of the benzofuran ring plays a crucial role in the inhibitory potency.

The 2-acetylbenzofuran (B162037) derivative (Compound 3a in the study by Buckley et al.) was identified as a potent and selective inhibitor of PDE4. lookchem.com Reduction of the acetyl group to an alcohol (Compound 3b) maintained potency but with reduced selectivity. lookchem.com The introduction of other substituents at the 2-position, such as pyridylcarbonyl and nitrile groups, also resulted in potent PDE4 inhibitors, although with less favorable selectivity profiles. lookchem.com Methylation of the amide nitrogen or the 3-position of the benzofuran ring was found to be detrimental to the activity. lookchem.com

Table 1: In Vitro Activity of 7-Methoxybenzofuran-4-carboxamide Analogues as PDE4 Inhibitors lookchem.com

| Compound | R | PDE4 IC50 (µM) |

| 3a | COCH3 | 0.03 |

| 3b | CH(OH)CH3 | 0.04 |

| 3e | COC5H4N | 0.01 |

| 3f | CN | 0.02 |

| 3g | CO2H | >10 |

| 4 | COCH3 (N-Me) | 0.3 |

| 5 | COCH3 (3-Me) | 0.5 |

As Anticancer Agents:

Benzofuran derivatives, in general, have shown promise as anticancer agents, and SAR studies have highlighted key structural features that contribute to their cytotoxicity. nih.govku.ac.aenih.gov The presence of a CONH group has been identified as being important for anticancer activity. nih.gov Halogenation of the benzofuran ring, particularly with bromine, chlorine, or fluorine, has been shown to significantly enhance anticancer activity, likely due to the formation of halogen bonds with biological targets. nih.gov

Furthermore, the position of substituents on the benzofuran ring is a critical determinant of biological activity. nih.gov While specific SAR data for a broad range of this compound derivatives in the context of cancer is not extensively detailed in the provided literature, the general principles derived from other benzofuran analogues provide a rational basis for the design of new potential anticancer agents based on this scaffold.

Exploration of in Vitro Biological Activities and Mechanistic Pathways

Modulation of Enzyme Activities by 7-Methoxybenzofuran-4-carbaldehyde Derivatives

Derivatives of the 7-methoxybenzofuran (B1297906) structure have been shown to interact with several crucial enzyme systems, demonstrating potential as specific inhibitors. These interactions are fundamental to their observed biological effects.

Phosphodiesterase Inhibition (PDE4)

Table 1: PDE4 Inhibitory Activity of 7-Methoxybenzofuran Derivatives This is an interactive table. Click on the headers to sort.

| Compound Class | Specific Derivative Example | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|---|

| 7-Methoxybenzofuran-4-carboxamides | Not Specified in Abstract | PDE4 | Data not available in abstract | nih.gov |

| 7-Methoxy-furo[2,3-c]pyridine-4-carboxamides | Not Specified in Abstract | PDE4 | Data not available in abstract | nih.gov |

Glycosidase Inhibition (e.g., α-glucosidase)

α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into absorbable monosaccharides. researchgate.net Inhibition of this enzyme can delay glucose absorption, which is a key strategy in managing postprandial hyperglycemia, particularly in type 2 diabetes. researchgate.netscielo.br While many compounds exhibit this activity, derivatives of benzofuran (B130515) have emerged as particularly promising.

For instance, certain usnic acid derivatives featuring a dihydro-1-benzofuran structure have shown potent α-glucosidase inhibitory activity. nih.gov A notable example, methyl (2E,3R)-7-acetyl-4,6-dihydroxy-2-(2-methoxy-2-oxoethylidene)-3,5-dimethyl-2,3-dihydro-1-benzofuran-3-carboxylate, was found to be more potent than the standard drug acarbose. nih.gov Furthermore, a future study has indicated that 6-methoxy/hydroxy substituted 7-acetyl-2-aryl-5-bromobenzofurans display significant α-glucosidase inhibition, with one derivative being 32-fold more active than acarbose. researchgate.net

Table 2: α-Glucosidase Inhibitory Activity of Benzofuran Derivatives This is an interactive table. Click on the headers to sort.

| Compound | Target Enzyme | IC50 (µM) | Comparison Standard | Reference |

|---|---|---|---|---|

| Methyl (2E,3R)-7-acetyl-4,6-dihydroxy-2-(2-methoxy-2-oxoethylidene)-3,5-dimethyl-2,3-dihydro-1-benzofuran-3-carboxylate | α-glucosidase | 42.6 ± 1.30 | Acarbose (93.6 ± 0.49 µM) | nih.gov |

| 6-Methoxy/hydroxy substituted 7-acetyl-2-aryl-5-bromobenzofuran derivative (7u) | α-glucosidase | ~32-fold more active than acarbose | Acarbose | researchgate.net |

Other Relevant Enzyme Systems

The inhibitory activity of methoxy-substituted benzofuran derivatives extends beyond PDE4 and α-glucosidase. Research into treatments for Alzheimer's disease has focused on inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down key neurotransmitters. nih.gov A series of 5,6-dimethoxybenzofuran-3-one derivatives bearing a benzyl (B1604629) pyridinium (B92312) moiety have been synthesized and evaluated as dual inhibitors of both AChE and BuChE. nih.gov One compound from this series demonstrated particularly potent activity against acetylcholinesterase, with an IC50 value in the nanomolar range. nih.gov

Table 3: Cholinesterase Inhibitory Activity of Benzofuranone Derivatives This is an interactive table. Click on the headers to sort.

| Compound Class | Specific Derivative Example | Target Enzyme | IC50 (nM) | Reference |

|---|---|---|---|---|

| 5,6-Dimethoxybenzofuran-3-one derivatives | Compound 5b | Acetylcholinesterase (AChE) | 52 ± 6.38 | nih.gov |

| 5,6-Dimethoxybenzofuran-3-one derivatives | Not specified | Butyrylcholinesterase (BuChE) | Good inhibitory activity | nih.gov |

Cellular Response Studies in Controlled Environments

In vitro studies using cell lines provide a controlled environment to investigate the cellular mechanisms of action of chemical compounds, including their antioxidant effects and cytotoxicity.

Antioxidant Effects and Free Radical Scavenging Mechanisms

Free radicals and other reactive oxygen species (ROS) are byproducts of cellular metabolism that can cause oxidative damage to biomolecules, contributing to various diseases. nih.gov Antioxidants can neutralize these species, and benzofuran derivatives have shown significant potential in this area. nih.gov

The antioxidant capacity of 7-methoxy benzofuran pyrazoline derivatives has been demonstrated to be excellent in comparison to the standard antioxidant ascorbic acid. researchgate.net The antioxidant activity of benzofuran derivatives is often attributed to the presence of hydroxyl groups on the aromatic moiety. mdpi.com For example, in a series of 3,3-disubstituted-3H-benzofuran-2-one derivatives, compounds with a catechol group or a hydroxyl group in the para position showed notable antioxidant capacity. mdpi.com These compounds are able to reduce intracellular ROS levels in neuronal cells under oxidative stress. mdpi.com The evaluation of antioxidant capacity has been performed using various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and cyclic voltammetry. nih.gov

In Vitro Cytotoxicity Against Specific Cell Lines (Mechanistic Studies)

The evaluation of cytotoxicity is crucial for developing potential anticancer agents. Benzofuran derivatives have been a focus of such research, with structural modifications significantly influencing their activity. nih.gov The addition of halogen atoms like bromine to the benzofuran ring has been shown to increase anticancer activity, likely by enhancing binding affinity to molecular targets. nih.gov

For example, 6-methoxy/hydroxy substituted 7-acetyl-2-aryl-5-bromobenzofurans have exhibited inhibitory activity against human breast (MCF-7) and lung (A549) cancer cell lines. researchgate.net A review of halogenated benzofuran derivatives highlighted a compound with remarkable cytotoxic activity against K562 and HL60 leukemia cells, with IC50 values of 5 µM and 0.1 µM, respectively, while showing no cytotoxicity towards normal cells. nih.gov Other derivatives have shown growth inhibitory (GI50) activity against lung (A-549), breast (MCF-7), and pancreatic (Panc-1) cancer cell lines. nih.gov

Beyond direct cytotoxicity, some benzofuran derivatives show protective effects. In a cellular model of neurodegeneration, certain 3H-benzofuran-2-one derivatives protected differentiated SH-SY5Y cells from catechol-induced cell death. mdpi.com

Table 4: In Vitro Cytotoxicity of Benzofuran Derivatives Against Cancer Cell Lines This is an interactive table. Click on the headers to sort.

| Compound/Derivative Class | Cell Line | Activity Type | IC50/GI50 (µM) | Reference |

|---|---|---|---|---|

| Halogenated benzofuran (Compound 1) | K562 (Leukemia) | IC50 | 5 | nih.gov |

| Halogenated benzofuran (Compound 1) | HL60 (Leukemia) | IC50 | 0.1 | nih.gov |

| 6-Methoxy/hydroxy substituted 7-acetyl-2-aryl-5-bromobenzofuran (Chalcone 2a) | MCF-7 (Breast) | IC50 | 4.12 ± 0.55 | researchgate.net |

| 6-Methoxy/hydroxy substituted 7-acetyl-2-aryl-5-bromobenzofuran (Chalcone 2a) | A549 (Lung) | IC50 | 7.40 ± 0.67 | researchgate.net |

| Halogenated benzofuran (Compound 3) | A-549 (Lung) | GI50 | 1.8 | nih.gov |

| Halogenated benzofuran (Compound 3) | MCF-7 (Breast) | GI50 | 0.7 | nih.gov |

| Halogenated benzofuran (Compound 3) | Panc-1 (Pancreatic) | GI50 | 1.3 | nih.gov |

Ligand-Receptor Interaction Studies in Vitro

Similarly, the characterization of this compound's interaction with specific biological receptors through in vitro ligand-binding assays is an area that appears to be unexplored in the current body of scientific literature. No studies presenting data on its binding affinity, selectivity, or functional activity at any particular receptor have been identified. Such studies are fundamental to understanding the molecular targets of a compound and predicting its potential pharmacological effects. The lack of this information precludes any detailed discussion or data compilation on its ligand-receptor interaction profile.

Computational Chemistry and Molecular Modeling of 7 Methoxybenzofuran 4 Carbaldehyde and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a prominent computational method for investigating the electronic structure and reactivity of organic molecules due to its balance of accuracy and computational cost. While specific DFT studies on 7-Methoxybenzofuran-4-carbaldehyde are not extensively available in public literature, the principles can be illustrated through studies on closely related benzofuran (B130515) derivatives. These calculations provide a foundational understanding of the molecule's electronic characteristics.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in the electronic and optical properties of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity, kinetic stability, and the energy of electronic absorptions. wikipedia.orgossila.com

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org In the context of this compound, the presence of the electron-donating methoxy (B1213986) group and the electron-withdrawing carbaldehyde group on the benzofuran scaffold is expected to influence the energies of these frontier orbitals and, consequently, the HOMO-LUMO gap.

While specific data for this compound is not available, a study on a related derivative, 7-Methoxy-2-[4-methoxyphenyl]-1-benzofuran-5-carboxaldehyde, provides insight into the typical values obtained from DFT calculations.

Table 1: Frontier Molecular Orbital Energies for a Related Benzofuran Derivative

| Molecular Property | Energy (eV) |

|---|---|

| EHOMO | -5.78 |

| ELUMO | -2.15 |

| Energy Gap (ΔE) | 3.63 |

Data is for 7-Methoxy-2-[4-methoxyphenyl]-1-benzofuran-5-carboxaldehyde and is illustrative of the types of values obtained for similar structures.

The distribution of electron density within a molecule is fundamental to understanding its reactivity, intermolecular interactions, and physical properties. DFT calculations can be used to determine the partial atomic charges on each atom, providing a quantitative measure of the local electronic environment. One common method for this is the Mulliken population analysis.

Furthermore, the molecular electrostatic potential (MEP) provides a visual representation of the charge distribution around a molecule. The MEP map illustrates regions of positive and negative electrostatic potential, which are crucial for identifying sites susceptible to electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, while regions of positive potential (blue) signify electron-poor areas.

For this compound, the oxygen atom of the carbaldehyde group and the oxygen of the furan (B31954) ring are expected to be regions of high electron density (negative potential), making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the carbaldehyde group and the aromatic protons are likely to be in regions of positive potential.

DFT calculations are instrumental in determining the most stable conformation of a molecule by performing a geometry optimization, which finds the minimum energy structure on the potential energy surface. For this compound, this would involve determining the preferred orientation of the methoxy and carbaldehyde groups relative to the benzofuran ring.

Molecular Docking Simulations for Ligand-Target Interactions (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.govnih.gov This method is extensively used in drug discovery to screen for potential drug candidates by predicting the binding affinity and mode of interaction with a biological target. cu.edu.eg

While no specific molecular docking studies have been published for this compound, research on its derivatives has demonstrated their potential to interact with various biological targets. For instance, derivatives of benzofuran have been investigated for their neuroprotective and anticancer properties, suggesting interactions with relevant enzymes or receptors. smolecule.com

A typical molecular docking study involves the following steps:

Preparation of the 3D structure of the ligand (e.g., a derivative of this compound) and the target protein.

Identification of the binding site on the protein.

Use of a docking algorithm to generate a series of possible binding poses of the ligand in the active site.

Scoring of these poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

The results of molecular docking simulations can provide valuable information about the binding energy and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein, guiding the design of more potent and selective inhibitors.

Table 2: Illustrative Molecular Docking Data for a Benzofuran Derivative against a Hypothetical Protein Target

| Ligand (Derivative) | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| 7-Methoxybenzofuran-4-carboxamide | -7.5 | TYR234, LYS156, SER235 |

| 2-Aryl-7-methoxybenzofuran | -8.2 | PHE345, LEU289, VAL301 |

This data is hypothetical and for illustrative purposes only, demonstrating the type of information obtained from molecular docking studies.

Quantum Chemical Studies of Reaction Pathways

Quantum chemical methods, particularly DFT, are powerful tools for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway and determine the activation energies, which govern the reaction rates.

For this compound, a key reaction is its synthesis, which often involves the formylation of a 7-methoxybenzofuran (B1297906) precursor. The Vilsmeier-Haack reaction is a common method for introducing a formyl group onto an aromatic ring. nih.gov Quantum chemical studies can be employed to investigate the mechanism of this reaction, including the formation of the Vilsmeier reagent (a chloroiminium ion) and its subsequent electrophilic attack on the electron-rich benzofuran ring.

These studies can also predict the regioselectivity of such reactions. For instance, they can help to explain why formylation occurs at the 4-position of the 7-methoxybenzofuran ring. Such investigations provide a detailed, atomistic understanding of the reaction mechanism, which is invaluable for optimizing reaction conditions and developing new synthetic methodologies. wuxiapptec.comrsc.org

Advanced Applications As a Chemical Synthon and Functional Material Precursor

Role in Natural Product Total Synthesis and Semi-synthesis of Analogues

The benzofuran (B130515) core is a common scaffold in a variety of natural products known for their potent antioxidant, antiviral, and antitumor activities. researchgate.net Consequently, functionalized benzofurans like 7-Methoxybenzofuran-4-carbaldehyde serve as crucial synthons—key intermediates used in the construction of complex molecules—for the total synthesis of natural products and the semi-synthesis of their analogues.

A significant application is in the synthesis of analogues of naturally occurring compounds such as salvianolic acids and tournefolic acid, which are known for their strong antioxidant properties. researchgate.netnih.gov One of the challenges with some of these natural products is their poor bioavailability, which can be attributed to high hydrophilicity. nih.gov Synthetic chemists address this by creating analogues where the molecule's lipophilicity is carefully modified.

In this context, a 2-substituted derivative of this compound has been synthesized and described as a "common synthon" for producing analogues of salvianolic acid C. researchgate.netnih.gov The research highlights a synthetic route where the 7-hydroxy precursor, 2-(2,2-Dimethylbenzo[d] rsc.orgnih.govdioxol-5-yl)-7-hydroxybenzofuran-4-carbaldehyde, is methylated to yield the target 7-methoxy compound. researchgate.net This step demonstrates that the 7-position is readily functionalized, allowing for the introduction of various groups to modulate the molecule's properties. researchgate.net The aldehyde group at the 4-position provides a reactive handle for further molecular elaboration, enabling the attachment of different functional groups to create a library of analogues. nih.gov

This line of research also led to the synthesis of the natural product Tournefolal (2-(3,4-Dihydroxyphenyl)-7-hydroxybenzofuran-4-carbaldehyde), directly linking this synthetic strategy to naturally occurring target molecules. nih.gov The use of the this compound framework is therefore a key strategy for developing potential new therapeutic agents with improved pharmacokinetic profiles based on natural product scaffolds. researchgate.net

Table 1: Key Compounds in the Synthesis of Natural Product Analogues

| Compound Name | Role in Synthesis | Reference |

| Tournefolal | A natural product and a target molecule for total synthesis. | nih.gov |

| 2-(2,2-Dimethylbenzo[d] rsc.orgnih.govdioxol-5-yl)-7-methoxybenzofuran-4-carbaldehyde | A key synthon and functionalized scaffold for creating analogues of salvianolic acids. | researchgate.netnih.gov |

| Salvianolic Acid C | A naturally occurring antioxidant whose analogues are a synthetic target. | researchgate.netnih.gov |

Potential in Development of Advanced Materials with Specific Optical or Electronic Properties

The benzofuran scaffold is not only important in medicinal chemistry but also shows significant promise in materials science. Benzofuran derivatives are noted for a combination of beneficial properties, including good thermal stability, high fluorescence quantum yields, and blue-light emission. nih.gov These characteristics make them attractive candidates for the development of advanced functional materials.

Specifically, the inherent electronic properties of the benzofuran system have led to its use in organic light-emitting diodes (OLEDs). nih.gov Certain benzofuran derivatives have been successfully employed as hole-transporting materials, while others, such as fluorobenzofuran, are used as high triplet energy host materials in the fabrication of efficient green phosphorescent OLEDs. nih.gov

While research focusing specifically on this compound for materials applications is still an emerging area, its molecular structure holds considerable potential. The extended π-conjugated system of the benzofuran core is the basis for its optical and electronic properties. The substituents play a crucial role in tuning these properties:

The 7-methoxy group , an electron-donating group, can modulate the energy levels of the molecular orbitals (HOMO/LUMO), influencing the color of light emitted and the charge-transport characteristics.

The 4-carbaldehyde group , an electron-withdrawing group, further modifies the electronic profile and provides a reactive site for chemical modification. This aldehyde functionality is particularly useful as it allows the molecule to be incorporated into larger systems, such as polymers or conductive frameworks, through well-established chemical reactions.

Therefore, this compound represents a promising precursor for creating novel materials with tailored optical or electronic properties for applications in fields like organic electronics and photonics.

Photochemical and Photophysical Studies of Modified Benzofuran Systems

The interaction of light with benzofuran derivatives is a subject of significant scientific interest, as these interactions are fundamental to their use in optical materials and as fluorescent probes. Studies on various substituted benzofuran systems have revealed a rich and tunable photochemistry and photophysics.

Research has shown that the emission properties of benzofuran derivatives can be systematically controlled through chemical modification. For instance, strategically functionalized benzofurans have been synthesized that exhibit strong fluorescence, with emission colors that can be tuned to span from blue to yellow and even orange light, depending on the specific molecular structure. researchgate.net The fusion of a benzofuran ring with other chromophores, such as pyrene, has been shown to cause a bathochromic (red) shift in the absorption and emission spectra and, in some cases, to enhance the fluorescence quantum yield. rsc.org

The nature and position of substituents on the benzofuran skeleton profoundly influence its photophysical behavior. The substitution of electron-donating or electron-withdrawing groups can significantly alter the molecule's absorption maxima and fluorescence characteristics. nih.gov This principle is well-established for various aromatic systems and is applicable to this compound, which features both types of functional groups. Related heterocyclic systems, such as coumarins, are also known to undergo photochemical reactions, including photolysis, upon exposure to light. semanticscholar.org

Collectively, these studies on modified benzofuran systems establish a clear precedent: the benzofuran core is a versatile and photophysically active scaffold. Although detailed photochemical and photophysical reports on this compound itself are not extensively documented, the existing body of research strongly suggests that it would possess interesting properties. The specific arrangement of its electron-donating methoxy (B1213986) group and electron-withdrawing carbaldehyde group is expected to create a unique electronic environment, making it a compelling candidate for future photophysical investigations to explore its potential in applications like sensing, imaging, and molecular switches.

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of benzofuran (B130515) derivatives is continually evolving, with a strong emphasis on developing more efficient, cost-effective, and environmentally friendly methods. rsc.org Future research will likely move beyond traditional multi-step syntheses towards innovative strategies that align with the principles of green chemistry.

Key emerging methodologies include:

Catalytic Strategies: Recent advances have highlighted the use of various catalysts to construct the benzofuran core. nih.gov Palladium- and copper-based catalysts, for instance, have been effectively used in Sonogashira coupling reactions followed by intramolecular cyclization. acs.org Future work will likely focus on developing more robust and recyclable catalysts to improve sustainability.

One-Pot Reactions: One-pot synthesis, where multiple reaction steps are carried out in a single vessel, is a promising avenue. nih.gov This approach, often utilizing eco-friendly deep eutectic solvents, reduces waste and improves efficiency. acs.org

Catalyst-Free Approaches: The development of catalyst-free reactions, such as those between nitroepoxides and salicylaldehydes, represents a significant step towards greener synthesis. acs.org These methods minimize metal contamination in the final products, which is crucial for pharmaceutical applications.

Flow Chemistry: The application of continuous flow technology can offer better control over reaction parameters, leading to higher yields and purity while enhancing safety and scalability.

These novel synthetic routes are expected to make 7-Methoxybenzofuran-4-carbaldehyde and its derivatives more accessible for extensive biological screening and development.

| Synthetic Strategy | Key Features | Potential Advantages |

| Palladium/Copper Catalysis | Sonogashira coupling and intramolecular cyclization. acs.org | High efficiency, good functional group tolerance. |

| One-Pot Synthesis | Multiple steps in a single reaction vessel, often using green solvents. nih.govacs.org | Reduced waste, improved atom economy, lower costs. |

| Catalyst-Free Reactions | Reactions proceed without a metal catalyst, often under thermal conditions. acs.org | Avoids metal contamination, simpler purification. |

| Flow Chemistry | Continuous processing in microreactors. | Enhanced safety, scalability, and process control. |

Elucidation of Underexplored Biological Mechanism of Action (In Vitro)

While the broader class of benzofurans is known for a wide range of biological activities, including anticancer, antioxidant, and neuroprotective effects, the specific molecular mechanisms of this compound are not fully understood. smolecule.comscienceopen.com Future in vitro research is critical to identify its precise molecular targets and signaling pathways.

Emerging areas of investigation include:

Enzyme Inhibition: Derivatives of the 7-methoxybenzofuran (B1297906) scaffold have shown potent inhibitory activity against specific enzymes. For example, 7-methoxybenzofuran-4-carboxamides have been identified as potent inhibitors of phosphodiesterase type 4 (PDE4), an enzyme implicated in inflammatory conditions like asthma. nih.govnih.gov Other benzofuran derivatives have been developed as inhibitors of MAP kinase-interacting kinases (Mnks), which are involved in cancer cell proliferation. researchgate.net Future studies should directly assess the inhibitory potential of this compound against a broad panel of kinases and other enzymes.

Cell Signaling Pathways: Research into benzofuran derivatives has shown they can modulate key cellular signaling pathways. For instance, Mnk inhibitors derived from a benzofuran scaffold have been shown to decrease the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E) in cancer cells, a critical step in protein synthesis and cell growth. researchgate.net Investigating the effect of this compound on pathways like NF-κB, PI3K/Akt, and MAPK will be crucial to understanding its bioactivity.

Antimicrobial Targets: The benzofuran scaffold has also been used to develop inhibitors against microbial targets, such as Pks13 in Mycobacterium tuberculosis, which is essential for the synthesis of mycolic acids. acs.org This suggests that this compound could be a starting point for developing new antimicrobial agents.

| Derivative Class | Target Enzyme/Pathway | Therapeutic Area |

| 7-Methoxybenzofuran-4-carboxamides | Phosphodiesterase 4 (PDE4) nih.govnih.gov | Inflammation (e.g., Asthma) |

| Benzofuran Carboxamides | MAP kinase-interacting kinases (Mnks) researchgate.net | Cancer |

| Benzofuran-based Inhibitors | Pks13 Thioesterase acs.org | Tuberculosis |

Integration of Artificial Intelligence and Machine Learning in Structure-Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of drug discovery based on the this compound scaffold. These computational tools can analyze vast datasets to predict the biological activity of novel compounds, thereby accelerating the design-synthesize-test cycle. nih.gov

Future applications in this area include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies are used to correlate the chemical structure of compounds with their biological activity. nih.gov By applying ML algorithms—such as support vector machines, random forests, and neural networks—to QSAR models, researchers can build robust predictive tools for benzofuran derivatives. researchgate.net These models can identify key structural features that determine potency and selectivity.

Deep Learning for Activity Prediction: Advanced deep learning models, such as the DeepSnap-DL system, can extract features from 3D chemical structures to build highly accurate prediction models for agonist and antagonist activity. nih.gov Applying such techniques to a virtual library of this compound derivatives could rapidly identify promising candidates for synthesis and testing.

De Novo Drug Design: Generative AI models can be used to design entirely new molecules based on the benzofuran scaffold. By learning from existing structure-activity data, these models can propose novel derivatives of this compound that are optimized for specific biological targets.

Exploration of New Chemical Space through Diversification Strategies

The chemical reactivity of the aldehyde group in this compound makes it an ideal starting point for chemical diversification. smolecule.com Exploring this new chemical space is essential for discovering analogs with improved potency, selectivity, and pharmacokinetic properties.

Key diversification strategies include:

Modification of the Aldehyde Group: The carbaldehyde functional group can be readily converted into a wide range of other functionalities through reactions like oxidation (to carboxylic acids), reduction (to alcohols), and condensation (to form Schiff bases or hydrazones). smolecule.comresearchgate.net Each new functional group offers different possibilities for interaction with biological targets.

Hybrid Molecule Synthesis: A promising strategy involves creating hybrid molecules by combining the benzofuran scaffold with other known pharmacophores. mdpi.com For example, linking the benzofuran core to moieties like imidazole or quinazolinone has been shown to produce compounds with potent cytotoxic activity against cancer cells. mdpi.com

Substitution on the Benzofuran Core: Systematic modification of other positions on the benzofuran ring system can lead to significant changes in biological activity. Structure-activity relationship studies have shown that substitutions at the C-2 position, in particular, are crucial for the cytotoxic activity of many benzofuran derivatives. mdpi.com

By systematically applying these diversification strategies, researchers can generate large libraries of novel compounds based on the this compound scaffold, significantly increasing the probability of discovering new and effective therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.